Cas no 1096348-46-7 (butyl(2,5-difluorophenyl)methylamine)

Butyl(2,5-difluorophenyl)methylamine is a fluorinated amine derivative with a butyl-substituted methylamine group attached to a 2,5-difluorophenyl ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which include both lipophilic (butyl) and electron-withdrawing (fluorine) substituents. The presence of fluorine atoms enhances metabolic stability and bioavailability, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined reactivity profile allows for selective functionalization, facilitating further derivatization. The compound is typically handled under inert conditions due to its amine functionality, ensuring stability during storage and application. Suitable for use in medicinal chemistry and material science applications.
butyl(2,5-difluorophenyl)methylamine structure
1096348-46-7 structure
Product Name:butyl(2,5-difluorophenyl)methylamine
CAS No:1096348-46-7
MF:C11H15F2N
MW:199.24030995369
CID:5205707
PubChem ID:43312569
Update Time:2025-06-10

butyl(2,5-difluorophenyl)methylamine Chemical and Physical Properties

Names and Identifiers

    • Butyl[(2,5-difluorophenyl)methyl]amine
    • Benzenemethanamine, N-butyl-2,5-difluoro-
    • butyl(2,5-difluorophenyl)methylamine
    • Inchi: 1S/C11H15F2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3
    • InChI Key: PHSUWSHNAVXCPF-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1CNCCCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 152
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12

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Additional information on butyl(2,5-difluorophenyl)methylamine

Butyl(2,5-Difluorophenyl)methylamine (CAS No. 1096348-46-7): An Overview of Its Properties and Applications

Butyl(2,5-difluorophenyl)methylamine (CAS No. 1096348-46-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable component in various applications, from pharmaceuticals to advanced materials.

The molecular formula of butyl(2,5-difluorophenyl)methylamine is C11H13F2N, and its molecular weight is approximately 203.22 g/mol. The presence of fluorine atoms in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity. These properties have been extensively studied in recent years, leading to a deeper understanding of its potential applications.

In the realm of medicinal chemistry, butyl(2,5-difluorophenyl)methylamine has shown promise as a building block for the synthesis of novel drugs. The fluorine substituents can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial factors in drug design. For instance, a recent study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of new antiviral agents. The researchers found that derivatives of butyl(2,5-difluorophenyl)methylamine exhibited potent antiviral activity against several strains of influenza virus, making them potential candidates for further clinical evaluation.

Beyond its pharmaceutical applications, butyl(2,5-difluorophenyl)methylamine has also found utility in materials science. The compound's unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. A study published in Advanced Materials demonstrated that derivatives of this compound could be used to improve the performance of organic photovoltaic cells. The researchers reported that the incorporation of butyl(2,5-difluorophenyl)methylamine-based materials led to a significant increase in power conversion efficiency, highlighting its potential as a key component in next-generation solar cells.

The synthesis of butyl(2,5-difluorophenyl)methylamine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2,5-difluorobenzaldehyde with butylmethylamine under controlled conditions. Recent advancements in catalytic methods have further optimized this process, making it more efficient and cost-effective. For example, a study published in Organic Letters described a novel palladium-catalyzed method for the synthesis of butyl(2,5-difluorophenyl)methylamine, which achieved high yields with excellent selectivity.

The physical properties of butyl(2,5-difluorophenyl)methylamine, such as its melting point and solubility, are also important considerations for its practical applications. The compound is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or contamination. Its solubility in various organic solvents makes it suitable for use in solution-based processes, which is particularly advantageous in industrial settings.

In conclusion, butyl(2,5-difluorophenyl)methylamine (CAS No. 1096348-46-7) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique electronic and steric properties make it an attractive candidate for the development of new drugs and advanced materials. Ongoing research continues to uncover new possibilities for this compound, solidifying its importance in modern scientific endeavors.

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